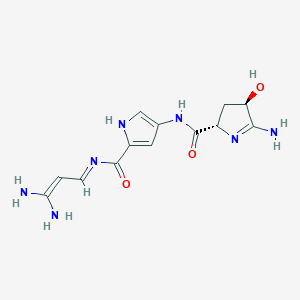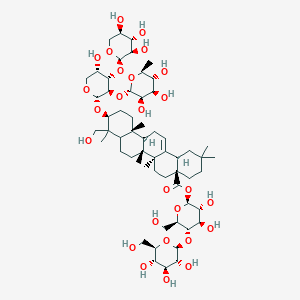
Inositol 1,4,6-trisphosphate
Übersicht
Beschreibung
1D-myo-inositol 3,4,6-trisphosphate is a myo-inositol trisphosphate compound characterized by the presence of three phosphate groups at the 3-, 4-, and 6-positions of the inositol ring . This compound is a derivative of myo-inositol, a cyclohexanehexol that plays a crucial role in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1D-myo-inositol 3,4,6-trisphosphate typically involves the phosphorylation of myo-inositol. The process can be carried out using different phosphorylating agents under controlled conditions. One common method involves the use of ATP and specific kinases such as inositol-1,3,4-trisphosphate 5/6-kinase . The reaction conditions often require a buffered aqueous solution with a pH range of 7.0-8.0 and a temperature range of 25-37°C.
Industrial Production Methods: Industrial production of 1D-myo-inositol 3,4,6-trisphosphate may involve large-scale enzymatic phosphorylation processes. These processes utilize recombinant enzymes to achieve high yields and purity. The use of bioreactors and continuous flow systems can enhance the efficiency and scalability of the production .
Analyse Chemischer Reaktionen
Types of Reactions: 1D-myo-inositol 3,4,6-trisphosphate undergoes various chemical reactions, including:
Phosphorylation: Further phosphorylation can lead to the formation of higher inositol phosphates.
Hydrolysis: Hydrolysis of the phosphate groups can occur under acidic or enzymatic conditions.
Oxidation and Reduction: The hydroxyl groups on the inositol ring can participate in oxidation-reduction reactions.
Common Reagents and Conditions:
Phosphorylation: ATP and specific kinases (e.g., inositol-1,3,4-trisphosphate 5/6-kinase) under buffered conditions.
Hydrolysis: Acidic solutions or phosphatase enzymes.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed:
Higher Inositol Phosphates: Such as inositol 1,3,4,5,6-pentakisphosphate.
Dephosphorylated Inositol: Resulting from hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
1D-myo-inositol 3,4,6-trisphosphate has diverse applications in scientific research, including:
Chemistry:
Signal Transduction Studies: Used to investigate intracellular signaling pathways involving inositol phosphates.
Biology:
Cell Signaling: Plays a role in calcium signaling by interacting with inositol trisphosphate receptors.
Gene Expression: Involved in the regulation of gene expression through its role in signaling cascades.
Medicine:
Drug Development: Potential therapeutic applications in targeting signaling pathways related to diseases such as cancer and neurodegenerative disorders.
Industry:
Biotechnology: Utilized in the production of recombinant proteins and other biotechnological applications.
Wirkmechanismus
1D-myo-inositol 3,4,6-trisphosphate exerts its effects primarily through its interaction with inositol trisphosphate receptors (IP3Rs) located on the endoplasmic reticulum . Upon binding to IP3Rs, it triggers the release of calcium ions from intracellular stores, leading to various downstream cellular responses. This calcium release plays a critical role in processes such as muscle contraction, secretion, and metabolism.
Vergleich Mit ähnlichen Verbindungen
1D-myo-inositol 1,4,5-trisphosphate: Another inositol trisphosphate with phosphate groups at different positions.
1D-myo-inositol 1,3,4-trisphosphate: Similar structure but with phosphate groups at the 1-, 3-, and 4-positions.
Uniqueness: 1D-myo-inositol 3,4,6-trisphosphate is unique due to its specific phosphorylation pattern, which confers distinct biological activities and interactions with cellular targets. Its ability to modulate calcium signaling pathways sets it apart from other inositol phosphates, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
[(1S,2S,3R,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3-,4+,5+,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWCIQZXVOZEGG-GSRZWBRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150726 | |
| Record name | Inositol 1,4,6-trisphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114418-85-8 | |
| Record name | Inositol 1,4,6-trisphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114418858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inositol 1,4,6-trisphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















